2-(1,4-Diazepan-1-yl)pyridin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(1,4-Diazepan-1-yl)pyridin-4-amine can be analyzed using various spectroscopic techniques. For instance, IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the functional groups and carbon skeleton of the molecule .Scientific Research Applications
1. Biocatalytic Access to 1,4-Diazepanes
- Summary of Application : This research focuses on the synthesis of chiral 1,4-diazepanes using an enzymatic intramolecular asymmetric reductive amination process .
- Methods of Application : The process involves the use of several enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was measured . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified .
- Results or Outcomes : The study resulted in the successful synthesis of a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
2. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : This research focuses on the synthesis and therapeutic potential of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4 …
- Summary of Application : This research focuses on the development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4 … .
- Results or Outcomes : It was observed that compounds 5a and 5e increased phosphorylation of H2AX in MCF-7 cells comparable to that observed with Olaparib .
4. Synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo
- Summary of Application : This research focuses on the synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .
- Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .
5. Piperazin-1-yl and 2-([1,4]diazepan-1-yl)-imidazo[4,5-d]-pyridazin-4-ones
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFNBKZTKYPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)pyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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